![molecular formula C19H17F3N4O2 B2566921 4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1797754-72-3](/img/structure/B2566921.png)
4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide , with a CAS number of 1797754-72-3, is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is C19H17F3N4O2, with a molecular weight of 390.4 g/mol. The structure features a piperidine ring substituted with a trifluoromethyl phenyl group and a cyanopyridine moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₇F₃N₄O₂ |
Molecular Weight | 390.4 g/mol |
CAS Number | 1797754-72-3 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key reactions include the formation of the piperidine core and subsequent functionalization with the cyanopyridine and trifluoromethyl groups. Detailed synthetic routes can be found in patent literature and research articles focused on similar piperidine derivatives .
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study highlighted that certain piperidinol analogs demonstrated promising anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL . The structural similarity to known antibiotics suggests potential efficacy against various bacterial strains.
Cytotoxicity and Anticancer Potential
In vitro studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. For instance, compounds derived from similar scaffolds have displayed IC50 values in the range of 0.87–12.91 μM, indicating significant growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil .
The proposed mechanism involves the interaction with specific biological targets, potentially influencing pathways related to cell proliferation and apoptosis. The presence of the trifluoromethyl group is believed to enhance binding affinity and selectivity towards target proteins involved in cancer progression .
Case Studies
- Anti-Tuberculosis Activity : A series of piperidinol derivatives were evaluated for their anti-tuberculosis properties, revealing that modifications at specific positions significantly affected their potency and selectivity .
- Cytotoxicity in Cancer Models : In studies involving MCF-7 cells, certain derivatives exhibited enhanced cytotoxicity, leading researchers to explore further modifications to improve therapeutic indices while minimizing side effects .
Scientific Research Applications
The structural formula of the compound features a piperidine core, a cyanopyridine moiety, and a trifluoromethyl group, which are crucial for its biological activity.
Anticancer Activity
The compound has shown promising results in anticancer studies, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The following table summarizes its cytotoxic effects:
Table 1: Anticancer Activity Against Cell Lines
Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |
---|---|---|
MCF-7 | 0.87 | 17.02 |
MDA-MB-231 | 1.75 | 11.73 |
Research indicates that the compound's mechanism of action may involve the activation of apoptotic pathways, specifically through increased levels of caspase-9 in treated cells, which is more pronounced than traditional chemotherapeutics like 5-Fluorouracil .
Anti-Tuberculosis Activity
In addition to its anticancer properties, this compound has demonstrated significant anti-tuberculosis activity. The minimum inhibitory concentrations (MICs) for structurally similar piperidine derivatives have been reported as follows:
Table 2: Anti-Tuberculosis Activity of Piperidine Derivatives
Compound ID | Structure Features | MIC (μg/mL) |
---|---|---|
4b | 4-Chloro, trifluoromethyl | 1.4 |
4m | Trifluoromethyl | 1.7 |
5a | No substituents | >50 |
These findings suggest that the trifluoromethyl group enhances bioactivity against Mycobacterium tuberculosis .
Case Study on Anticancer Evaluation
A study conducted on the compound's effect on MCF-7 cells revealed that it significantly induced apoptosis, leading to increased cell death compared to controls. The study highlighted the potential for this compound as a candidate for further development in cancer therapy.
Case Study on Anti-Tubercular Activity
In a separate investigation, researchers synthesized a library of piperidine derivatives and identified several with potent anti-tuberculosis activity. The presence of specific functional groups, including trifluoromethyl, was correlated with enhanced bioactivity, indicating a strategic direction for future drug design .
Properties
IUPAC Name |
4-(3-cyanopyridin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c20-19(21,22)15-5-1-2-6-16(15)25-18(27)26-10-7-14(8-11-26)28-17-13(12-23)4-3-9-24-17/h1-6,9,14H,7-8,10-11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVBLFSOIVCJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.